3-[Amino(cyclopropyl)methyl]oxetan-3-ol 3-[Amino(cyclopropyl)methyl]oxetan-3-ol
Brand Name: Vulcanchem
CAS No.: 2172506-46-4
VCID: VC7090957
InChI: InChI=1S/C7H13NO2/c8-6(5-1-2-5)7(9)3-10-4-7/h5-6,9H,1-4,8H2
SMILES: C1CC1C(C2(COC2)O)N
Molecular Formula: C7H13NO2
Molecular Weight: 143.186

3-[Amino(cyclopropyl)methyl]oxetan-3-ol

CAS No.: 2172506-46-4

Cat. No.: VC7090957

Molecular Formula: C7H13NO2

Molecular Weight: 143.186

* For research use only. Not for human or veterinary use.

3-[Amino(cyclopropyl)methyl]oxetan-3-ol - 2172506-46-4

Specification

CAS No. 2172506-46-4
Molecular Formula C7H13NO2
Molecular Weight 143.186
IUPAC Name 3-[amino(cyclopropyl)methyl]oxetan-3-ol
Standard InChI InChI=1S/C7H13NO2/c8-6(5-1-2-5)7(9)3-10-4-7/h5-6,9H,1-4,8H2
Standard InChI Key OVRVPJDKUQAXMK-UHFFFAOYSA-N
SMILES C1CC1C(C2(COC2)O)N

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

3-[Amino(cyclopropyl)methyl]oxetan-3-ol (C₇H₁₃NO₂) features a compact oxetane ring (a four-membered oxygen heterocycle) substituted at the 3-position with an amino alcohol group bearing a cyclopropane moiety. The oxetane’s three-dimensionality and polarity are enhanced by the sp³-hybridized carbons and hydroxyl group, while the cyclopropane introduces steric bulk and conformational rigidity .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₇H₁₃NO₂
SMILESC1CC1C(C2(COC2)O)N
InChI KeyOVRVPJDKUQAXMK-UHFFFAOYSA-N
Predicted CCS (Ų)*[M+H]+: 133.3; [M+Na]+: 139.5

*Collision cross-section values derived from ion mobility spectrometry predictions .

Synthetic Considerations

Challenges

  • The steric demands of the cyclopropane and oxetane rings may hinder reaction kinetics.

  • Stabilizing the amino alcohol moiety during synthesis requires careful pH control to avoid decomposition .

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

The oxetane ring enhances aqueous solubility compared to larger heterocycles, while the cyclopropane marginally increases LogD. Computational models estimate a LogP of ~0.5–1.2, though experimental validation is lacking .

Metabolic Stability

Oxetanes are generally resistant to oxidative metabolism but may undergo hydrolysis under acidic conditions. The amino alcohol group introduces potential sites for glucuronidation or sulfation, which could be mitigated by 3,3-disubstitution patterns .

CompoundTherapeutic AreaKey Feature
Danuglipron Diabetes (GLP-1 agonist)Oxetane improves metabolic stability
Fenebrutinib Multiple sclerosisOxetane enhances solubility
Ziresovir Antiviral (RSV)Oxetane reduces CYP inhibition

Future Directions and Challenges

Research Gaps

  • Experimental validation of synthetic routes and physicochemical properties.

  • In vitro profiling of target engagement and off-target effects.

Optimization Strategies

  • Introducing 3,3-disubstitution to improve metabolic stability .

  • Exploring prodrug formulations to enhance oral bioavailability of the amino alcohol group.

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